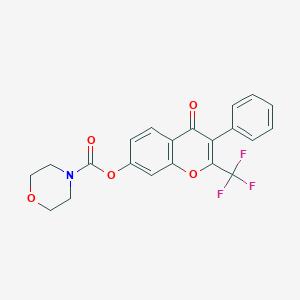
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H16F3NO5 and its molecular weight is 419.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (CAS No. 724740-85-6) is a synthetic compound belonging to the chromen family, characterized by its unique structural features, including a trifluoromethyl group and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
| Property | Description |
|---|---|
| Molecular Formula | C21H16F3NO5 |
| Molecular Weight | 419.35 g/mol |
| CAS Number | 724740-85-6 |
| IUPAC Name | 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from salicylaldehyde and appropriate acetophenone derivatives under acidic conditions, followed by the introduction of the trifluoromethyl and morpholine groups. This multi-step synthesis highlights the complexity and versatility of chromen derivatives in organic chemistry.
Anticancer Properties
Recent studies have indicated that chromen derivatives, including this compound, exhibit significant anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects. Studies show that related chromen derivatives can inhibit COX-2 activity, which is implicated in tumorigenesis.
- Lipoxygenases (LOX) : Compounds similar to 4-Oxo-3-phenyl derivatives have shown moderate inhibition against LOX enzymes, which are involved in inflammatory responses.
Antioxidant Activity
The presence of the trifluoromethyl group enhances the antioxidant properties of the compound, contributing to its potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various chromen derivatives on MCF-7 cells, revealing IC50 values ranging from 10 μM to 20 μM for similar structures. The presence of electron-withdrawing groups like trifluoromethyl significantly increased cytotoxicity compared to their non-fluorinated counterparts .
- Enzyme Interaction Studies : Molecular docking studies have demonstrated that 4-Oxo derivatives can effectively bind to active sites of COX and LOX enzymes, suggesting a mechanism for their inhibitory effects through hydrogen bonding interactions with key amino acids .
Eigenschaften
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO5/c22-21(23,24)19-17(13-4-2-1-3-5-13)18(26)15-7-6-14(12-16(15)30-19)29-20(27)25-8-10-28-11-9-25/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESXXNFZNGDHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













